molecular formula C9H9BrF2O B13079960 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene

Cat. No.: B13079960
M. Wt: 251.07 g/mol
InChI Key: DZFKFYONROXEEC-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene

InChI

InChI=1S/C9H9BrF2O/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-5H,1-2H3

InChI Key

DZFKFYONROXEEC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1F)OC)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1,3-difluoro-5-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes

Scientific Research Applications

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of fluorine atoms can influence the compound’s reactivity and stability, as well as its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1-Bromoethylbenzene: Similar structure but lacks the fluorine and methoxy groups.

    2-(2-Bromoethyl)-1,3-dioxane: Contains a dioxane ring instead of a benzene ring.

    1,3-Difluoro-5-methoxybenzene: Lacks the bromoethyl group

Uniqueness

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups can enhance its stability and influence its interactions with other molecules, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is a compound with significant potential in biological research due to its unique structural features. The presence of a bromoethyl group, difluoromethyl groups, and a methoxy substituent allows this compound to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF2OC_9H_8BrF_2O, with a molecular weight of approximately 251.06 g/mol. Its structure features:

  • Bromoethyl group : Enhances electrophilicity and potential for nucleophilic attack.
  • Difluoro substituents : Influence reactivity and binding interactions.
  • Methoxy group : Increases solubility and stability in biological systems.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, which may lead to various biological effects. The fluorine atoms are known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromoethyl group allows for interactions with microbial cell membranes or essential enzymes, leading to inhibition of growth or cell death.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The ability to form covalent bonds with DNA or proteins can disrupt cellular functions, leading to apoptosis in cancer cells. For instance, similar compounds have shown efficacy against various cancer cell lines in vitro.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several bromo-substituted benzene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. The mechanism was attributed to the compound's ability to form adducts with DNA, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular stress.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
2-(1-Bromoethyl)-1,3-difluorobenzeneLacks methoxy groupPrimarily used in organic synthesis
2-(1-Bromoethyl)-4-fluorobenzeneContains a fluorine atomDifferent reactivity profile due to fluorine substitution
2-(1-Bromoethyl)-4-nitrobenzeneContains a nitro groupPotentially different biological activity

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